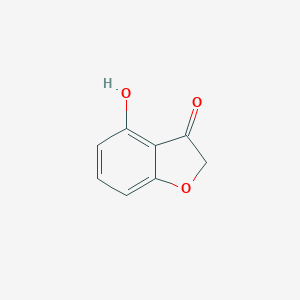

4-Hydroxybenzofuran-3(2H)-one

描述

Context within Benzofuranone Chemistry and Related Scaffolds

The benzofuranone core is a prominent structural motif found in numerous natural products and biologically active molecules. acs.org Compounds incorporating this scaffold have demonstrated a variety of therapeutic applications. acs.org Benzofuran-3(2H)-ones, the class to which 4-Hydroxybenzofuran-3(2H)-one belongs, are key precursors in the synthesis of a broader class of flavonoids known as aurones. eurekaselect.comingentaconnect.comresearchgate.net Aurones, which are (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives, are structural isomers of flavones and are responsible for the yellow coloration of many flowers. eurekaselect.comingentaconnect.comresearchgate.net The core structure of aurones consists of a five-membered ring, in contrast to the more common six-membered ring found in other flavonoids. eurekaselect.comingentaconnect.comresearchgate.net this compound is a specific example of a substituted benzofuranone that serves as a foundational element for constructing more elaborate molecular architectures.

Significance as a Key Intermediate in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups that allow for a variety of chemical transformations. arkat-usa.org It can be synthesized from 2,6-dihydroxyacetophenone. arkat-usa.org Its utility is demonstrated in its conversion to other important building blocks, such as 4-hydroxybenzofuran, through reduction with agents like lithium borohydride. arkat-usa.org The strategic placement of the hydroxyl group on the benzofuranone ring system influences the regioselectivity of subsequent reactions, making it a valuable tool for chemists aiming to create specific isomers of more complex molecules.

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 19278-81-0 | chemscene.combldpharm.com |

| Molecular Formula | C₈H₆O₃ | chemscene.com |

| Molecular Weight | 150.13 g/mol | chemscene.com |

| Appearance | Pale-yellow solid | arkat-usa.org |

| Melting Point | 116 - 118 °C | arkat-usa.org |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| logP | 0.9673 | chemscene.com |

Role in the Synthesis of Biologically Active Aurone (B1235358) Derivatives

One of the most significant applications of this compound is its use as a precursor for the synthesis of 4-hydroxyaurones. clockss.org These aurone derivatives are synthesized through an aldol (B89426) condensation reaction between this compound and various aromatic aldehydes. clockss.orgresearchgate.net The resulting 4-hydroxyaurones have shown a wide spectrum of biological activities, attracting the interest of medicinal and agricultural chemists. eurekaselect.comingentaconnect.comresearchgate.netclockss.org

Recent studies have highlighted the potential of 4-hydroxyaurones in various fields. For example, a series of 4-hydroxyaurone derivatives were synthesized and evaluated for their herbicidal activities, with some compounds showing significant inhibitory effects against certain weed species. clockss.org Specifically, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one demonstrated notable post-emergence herbicidal activity against Amaranthus retroflexus L. clockss.org Beyond herbicidal applications, aurone derivatives are being investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. eurekaselect.comingentaconnect.comresearchgate.net The hydroxyl group at the 4-position of the aurone scaffold has been identified as an important substituent for enhancing biological activity in some contexts. nih.gov

The table below presents examples of biologically active aurone derivatives synthesized from this compound and their reported activities.

| Aurone Derivative | Biological Activity | Reference |

| (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | Herbicidal | clockss.org |

| 4,6-dihydroxyaurones | Antiviral (HCV RdRp inhibition) | nih.gov |

| (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one | Potent HCV RdRp inhibitor | nih.gov |

| 4-hydroxyaurones | Human tyrosinase inhibition | clockss.org |

Overview of Emerging Research Trajectories

The field of research surrounding this compound and its derivatives is continually evolving. Current research is focused on several key areas. One prominent trajectory is the development of novel and more efficient synthetic methodologies for the preparation of aurones, including the use of environmentally friendly techniques. tandfonline.com Another area of active investigation is the expansion of the known biological activities of 4-hydroxyaurones. Researchers are exploring their potential as treatments for a wider range of diseases, including as anti-SARS-CoV-2 agents. researchgate.net Furthermore, there is growing interest in the synthesis of more complex heterocyclic systems that incorporate the benzofuranone scaffold, aiming to create novel compounds with unique properties and enhanced biological efficacy. researchgate.net The late-stage functionalization of complex molecules containing the benzofuranone core is also a promising area of research, highlighting the synthetic versatility of this chemical class. acs.org

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIRETRCSDBASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 4 Hydroxybenzofuran 3 2h One and Its Derivatives

Direct Synthetic Routes to 4-Hydroxybenzofuran-3(2H)-one

The synthesis of this compound can be achieved through several strategic pathways, starting from readily available phenolic compounds. These methods include direct cyclization and hydrolysis, photochemical transformations, and efficient one-pot or multistep sequences.

Cyclization and Hydrolysis Strategies from Phenolic Precursors

A primary route to this compound involves the intramolecular cyclization of appropriately substituted phenolic precursors. One effective method starts from 2,6-dihydroxyacetophenone. arkat-usa.org This precursor undergoes a reaction sequence involving persilylation, followed by treatment with N-bromosuccinimide (NBS) and subsequent exposure to sodium hydroxide (B78521) (NaOH) to yield the target compound with high efficiency. arkat-usa.org Another approach utilizes lithium hexamethyldisilazide (LiHMDS) to facilitate the cyclization of 2,6-dihydroxyacetophenone, which after treatment with NaOH, affords this compound in a 97% yield after purification. arkat-usa.org

A multistep strategy has also been reported, commencing with the benzoylation of a phenolic starting material, followed by bromination at the α-position of the carbonyl group. The resulting intermediate then undergoes hydrolysis and cyclization in a methanol/water mixture with sodium hydroxide at elevated temperatures to furnish this compound. clockss.org

Photochemical Transformation Pathways

Photochemical reactions offer alternative pathways to benzofuranone scaffolds, although direct photochemical synthesis of this compound is less common. Research in this area has often focused on the synthesis of isomers or more complex derivatives. For instance, a visible light-induced, singlet oxygen-mediated protocol has been developed for the transformation of 4-hydroxy-α-benzopyrones into 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxamides and carboxylates. acs.org This green chemistry approach uses rose bengal as a photosensitizer and proceeds at ambient temperature. acs.org

Another study explored the reactivity of α-diazo-p-hydroxyacetophenones. nih.govscispace.com While the direct photolysis of these compounds leads to a photo-Wolff rearrangement, the cyclization to a benzofuranone structure, specifically 6-hydroxybenzofuran-3(2H)-one (an isomer of the target compound), was observed upon exposure of the precursor 2-diazo-1-(4-hydroxy-2-methoxyphenyl)ethan-1-one to non-photochemical conditions such as silica (B1680970) gel, acids, or aqueous bases. nih.govscispace.com A photochemical reaction has also been noted in the synthesis of a complex 1-(3-methyl-6-hydroxybenzofuran-2-yl)-carbohydrazide-3-chloro-4-phenylazetidin-2-one derivative. chemijournal.com

One-Pot and Multistep Synthetic Sequences

Both one-pot and multistep syntheses have been effectively employed to produce this compound and its derivatives. A notable one-pot procedure allows for the conversion of 2,6-dihydroxyacetophenone into this compound with high efficiency. arkat-usa.org This intermediate is often utilized directly in subsequent reactions without extensive purification. arkat-usa.org An innovative one-step procedure has also been reported for the synthesis of 4-hydroxybenzofuran, which proceeds via the this compound intermediate. researchgate.net

Multistep sequences provide a controlled approach to the target molecule. A well-defined three-step synthesis involves the initial formation of a benzoyl chloride derivative, which is then subjected to bromination. The final step consists of a hydrolysis and cyclization reaction to yield this compound. clockss.org These sequential reactions allow for purification at intermediate stages, ensuring the high purity of the final product, which is crucial for its use in subsequent condensation reactions.

Synthesis of this compound Derived Scaffolds

The this compound scaffold is a valuable platform for generating a diverse range of heterocyclic compounds, most notably aurones, which are recognized for their bright yellow color and various biological activities. clockss.org

Condensation Reactions with Aryl Aldehydes to Form Aurones

The most prevalent method for synthesizing aurones is the condensation reaction between a benzofuran-3(2H)-one and an aromatic aldehyde. arkat-usa.orgresearchgate.net Specifically, this compound serves as the key precursor for a series of 4-hydroxyaurones. clockss.org This reaction, typically an aldol (B89426) condensation, forms the characteristic exocyclic double bond of the aurone (B1235358) structure. researchgate.net The reaction conditions can be tailored using various acidic or basic catalysts to achieve high yields of the desired (Z)-isomer, which is generally the more thermodynamically stable form. arkat-usa.orgresearchgate.net

Base-mediated condensation is a cornerstone for the synthesis of 4-hydroxyaurones from this compound. clockss.org A common procedure involves reacting the benzofuranone with a substituted aryl aldehyde in methanol, with a 10% sodium hydroxide solution added dropwise, and heating the mixture to 65 °C. clockss.org This method has been successfully used to synthesize a wide array of 4-hydroxyaurones with varying substituents on the aryl ring. clockss.org

Other basic catalysts have also been employed to facilitate this transformation. Potassium tert-butoxide has been used in a one-pot synthesis of aurone dyes under thermal conditions, starting from 2',6'-dihydroxyacetophenone. researchgate.net Furthermore, activated barium hydroxide has been utilized as a solid base catalyst in a solvent-free grinding procedure, presenting an eco-friendly alternative for aurone synthesis. tandfonline.comtandfonline.com The choice of base and reaction conditions can be critical, especially when dealing with hydroxyl-substituted aurones, where protection and deprotection steps might be necessary with certain methods to avoid side reactions. tandfonline.com Milder bases like ethylenediamine (B42938) diacetate (EDDA) have also been used effectively, sometimes in conjunction with ultrasound irradiation to accelerate the reaction. researchgate.net

Table of Synthesized 4-Hydroxyaurones

The following table details a selection of 4-hydroxyaurone derivatives synthesized via base-mediated condensation of this compound with various aryl aldehydes. clockss.org

| Compound ID | Aryl Aldehyde Substituent | Yield (%) |

| 4a | H | 85.7 |

| 4b | 2-F | 80.5 |

| 4c | 3-F | 83.6 |

| 4d | 4-F | 88.2 |

| 4e | 2-Cl | 81.3 |

| 4f | 3-Cl | 84.1 |

| 4g | 4-Cl | 89.5 |

| 4h | 2-Br | 80.2 |

| 4i | 3-Br | 82.8 |

| 4j | 4-Br | 87.9 |

| 4k | 2-NO₂ | 75.3 |

| 4l | 3-NO₂ | 80.1 |

| 4m | 4-NO₂ | 90.2 |

| 4n | 2-CH₃ | 83.4 |

| 4o | 3-CH₃ | 85.1 |

| 4p | 4-CH₃ | 87.3 |

| 4q | 2-OCH₃ | 82.6 |

| 4r | 3-OCH₃ | 84.9 |

| 4s | 4-OCH₃ | 88.6 |

| 4t | 3,4-di-OCH₃ | 86.5 |

| 4u | 3,4,5-tri-OCH₃ | 83.7 |

| 4v | 4-N(CH₃)₂ | 91.3 |

Acid-Catalyzed Condensations

Acid-catalyzed condensation reactions represent a fundamental approach for the synthesis of aurone derivatives from benzofuran-3(2H)-ones. The acidic environment facilitates the condensation of this compound with various aldehydes and dicarbonyl compounds. For instance, the reaction of 5,6-dihydroxybenzofuran-3(2H)-one with 2,4,5-trihydroxybenzaldehyde (B1348259) in acetic acid saturated with gaseous HCl demonstrates the utility of strong acid catalysis, although it can require elevated temperatures and long reaction times to drive the reaction towards the desired product. researchgate.net

In some cases, the choice of acid catalyst is crucial to avoid undesired side reactions. While basic conditions can lead to benzylic rearrangement of α,β-dicarbonyl compounds, acidic catalysis provides a viable alternative for their condensation with 3-coumaranones. mdpi.com The use of a Brønsted hyperacid like pentafluorophenylammonium trifluoromethanesulfonate (B1224126) (PFAT) in dimethylsulfoxide (DMSO) has been shown to catalyze the double condensation of 3-coumaranone with aromatic carbonyl compounds. sciforum.netmdpi.com

Clay Catalysis and Microwave Irradiation

In the pursuit of more environmentally benign and efficient synthetic methods, clay catalysis, often coupled with microwave irradiation, has emerged as a powerful tool. Clays such as K10, KSF, and acid-treated Algerian clay have been successfully employed as catalysts for the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds. mdpi.comresearchgate.netsciforum.net This methodology offers several advantages, including good yields (often around 80%), stereoselective formation of the more stable E-isomer, and the avoidance of bulk organic solvents. mdpi.comresearchgate.netsciforum.net The reactions are typically performed by adsorbing an equimolar mixture of the reactants onto the clay and irradiating the mixture in a microwave reactor. mdpi.comresearchgate.net This approach has been used to synthesize novel acylaurones that were not previously accessible. mdpi.comresearchgate.netsciforum.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzofuran-3(2H)-one | Benzil | K10, KSF, or acid-treated Algerian clay | Solvent-free, Microwave irradiation | Acylaurone | ~80 | mdpi.comresearchgate.net |

| 6-Hydroxybenzofuran-3(2H)-one | α,β-Dicarbonyl compounds | Clay | Solvent-free, Microwave irradiation | Acylaurone | Good | mdpi.comresearchgate.netsciforum.net |

Derivatization at the 2-position (e.g., 2-Benzylidene-3(2H)-benzofuranone Analogues)

The 2-position of the this compound scaffold is a common site for derivatization, most notably through condensation with various aldehydes to form 2-benzylidene-3(2H)-benzofuranone analogues, also known as aurones. Current time information in Bangalore, IN.researchgate.net This reaction is a cornerstone in the synthesis of a wide array of aurone derivatives with diverse substitution patterns. The condensation is typically carried out under alkaline conditions, for example, using potassium hydroxide in a mixture of ethanol (B145695) and N,N-dimethylformamide (DMF), followed by neutralization with a strong acid like HCl. nih.gov This method allows for the synthesis of a series of 4-hydroxyaurones by reacting this compound with different aryl aldehydes. Current time information in Bangalore, IN.

The versatility of this approach is demonstrated by the successful synthesis of numerous analogues, including those with varying substituents on the benzylidene moiety, such as nitro groups and halogens. Current time information in Bangalore, IN. For example, (Z)-2-benzylidene-4-hydroxybenzofuran-3(2H)-one was synthesized in an 80% yield. Current time information in Bangalore, IN.

| This compound Derivative | Aldehyde | Product | Yield (%) | Reference |

| This compound | Benzaldehyde (B42025) | (Z)-2-Benzylidene-4-hydroxybenzofuran-3(2H)-one | 80 | Current time information in Bangalore, IN. |

| 6-hydroxybenzofuranone | Benzaldehyde | (2Z)-2-Benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | 87 | nih.gov |

| 6-hydroxybenzofuranone | 3,4-Dimethoxybenzaldehyde | (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | 87 | nih.gov |

| 6-hydroxybenzofuranone | Piperonal | (2Z)-2-(1,3-Benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one | 91 | nih.gov |

Incorporating this compound into Complex Heterocyclic Systems

The this compound core can serve as a building block for the construction of more complex heterocyclic systems. One such example is the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines. This is achieved through a copper-catalyzed cascade reaction involving aurone-derived azadienes and terminal alkynes. dicp.ac.cn This process demonstrates the utility of the benzofuranone skeleton in constructing fused heterocyclic structures.

Furthermore, the reactivity of the benzofuranone system allows for its incorporation into other complex frameworks. For instance, the condensation of 6-hydroxybenzofuran-3(2H)-one with 1H-indole-3-carboxaldehyde in the presence of concentrated hydrochloric acid yields (Z)-2-[(1H-indol-3-yl)methylene]-6-hydroxybenzofuran-3(2H)-one, a complex heterocyclic compound, in quantitative yield. google.com These examples highlight the potential of this compound and its analogues as versatile intermediates in the synthesis of diverse and complex heterocyclic molecules.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

"On-Water" Reaction Environments

A notable green chemistry approach is the use of "on-water" reaction conditions for the synthesis of aurones. This method involves the condensation of benzofuranones with aromatic aldehydes in neat water, often at reflux temperature. arkat-usa.orgresearchgate.net The primary advantages of this protocol include the absence of catalysts, organic solvents, and often simplifies the work-up and purification process, with good yields being reported. arkat-usa.orgresearchgate.net For example, the reaction of benzofuran-3(2H)-one with benzaldehyde in water at reflux for 6-10 hours can produce (Z)-2-benzylidenebenzofuran-3(2H)-one in 86% yield. arkat-usa.org This method has been successfully applied to synthesize a variety of substituted aurones. researchgate.net

Solvent-Free Synthetic Protocols (e.g., Grinding Procedures)

Solvent-free synthesis, particularly through grinding procedures, offers another eco-friendly alternative to traditional solvent-based methods. tandfonline.comresearchgate.net This technique involves the grinding of reactants, such as a 2-hydroxyphenacylchloride and an aryl aldehyde, with a solid base catalyst like activated barium hydroxide in a mortar and pestle. tandfonline.comresearchgate.net This one-pot method provides aurones, including hydroxyl-substituted ones, in high yields within a few minutes at room temperature. tandfonline.comresearchgate.net For instance, grinding 6-hydroxybenzofuran-3(2H)-one with benzaldehyde and activated barium hydroxide for 5 minutes, followed by a 10-minute rest, resulted in a 95% yield of 6-hydroxyaurone after acidification. tandfonline.com This approach avoids the use of toxic organic solvents and is compatible with functional groups that might be sensitive to harsher reaction conditions. tandfonline.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product | Yield (%) | Reference |

| 6-Hydroxybenzofuran-3(2H)-one | Benzaldehyde | Activated Barium Hydroxide | Grinding, Room Temp. | 6-Hydroxyaurone | 95 | tandfonline.com |

| 2,4-Dihydroxyphenacylchloride | Benzaldehyde | Activated Barium Hydroxide | Grinding, Room Temp. | 6-Hydroxyaurone | 95 | tandfonline.com |

Sustainable Photocatalytic Syntheses

Recent advancements in sustainable chemistry have led to the development of innovative photocatalytic methods for synthesizing 2-hydroxybenzofuran-3(2H)-one derivatives. These methods offer a greener alternative to traditional synthetic routes, often operating under mild conditions with high efficiency.

A significant breakthrough is the use of lead-free double perovskite Cs₂AgBiBr₆ nanocrystals as a photocatalyst. thieme-connect.comorcid.org This system promotes the aerobic photooxidative transformation of 4-hydroxycoumarins with various alcohols and amines under blue light irradiation at room temperature. thieme-connect.com This process yields 2-oxycarbonyl- and 2-aminocarbonyl-substituted 2-hydroxybenzofuran-3(2H)-ones, respectively. thieme-connect.com

The reaction with alcohols as the solvent and nucleophile produces the corresponding 2-oxycarbonyl derivatives in yields up to 86%. thieme-connect.com Similarly, when reacted with amines in acetonitrile, the process affords 2-aminocarbonyl-substituted products with yields reaching 83%. thieme-connect.com The catalyst demonstrates good reusability, showing only a slight decrease in performance after five cycles. thieme-connect.com Furthermore, the methodology has been successfully applied to a gram-scale synthesis, highlighting its potential for larger-scale applications. thieme-connect.com

Visible light-catalyzed reactions, in general, are increasingly utilized for valuable organic syntheses. nih.gov For instance, covalent organic frameworks (COFs) have been employed as heterogeneous photocatalysts for various organic transformations, including the synthesis of dihydrobenzofuran derivatives through photo-induced, metal-free [3+2] cycloaddition protocols. nih.gov Another approach involves a one-pot, photocatalytic method for creating regioselective C₃-substituted dihydrobenzofuran derivatives by reacting p-benzoquinones with alkenes in the presence of a Lewis acid and a Lewis base. nih.gov

Table 1: Photocatalytic Synthesis of 2-Hydroxybenzofuran-3(2H)-one Derivatives from 4-Hydroxycoumarins Data sourced from Zhu et al., 2024. thieme-connect.com

| Starting Material (4-Hydroxycoumarin) | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 4-Hydroxycoumarin | Methanol | 2-Hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (Methyl) | 80 |

| 4-Hydroxycoumarin | Ethanol | 2-Hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (Ethyl) | 82 |

| 6-Methoxy-4-hydroxycoumarin | Ethanol | 5-Methoxy-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate (Ethyl) | 86 |

| 4-Hydroxycoumarin | Benzylamine | N-Benzyl-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxamide | 83 |

| 4-Hydroxycoumarin | Aniline | 2-Hydroxy-3-oxo-N-phenyl-2,3-dihydrobenzofuran-2-carboxamide | 59 |

| 6-Bromo-4-hydroxycoumarin | Aniline | 5-Bromo-2-hydroxy-3-oxo-N-phenyl-2,3-dihydrobenzofuran-2-carboxamide | 72 |

Challenges and Strategic Solutions in Hydroxyl-Substituted Benzofuranone Synthesis

The synthesis of hydroxyl-substituted benzofuranones is frequently complicated by challenges related to regioselectivity, the stability of the hydroxyl group under various reaction conditions, and catalyst efficiency.

A primary challenge is controlling the regiochemistry during the formation of the benzofuranone core, especially with polysubstituted aromatic precursors. oregonstate.edu Traditional cyclization methods, such as intramolecular Friedel-Crafts-type reactions, can lead to mixtures of regioisomers when multiple ortho positions are available for cyclization. oregonstate.edu To address this, a strategy involving the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been developed. oregonstate.edu This method proceeds through a Diels-Alder cycloaddition-based cascade that allows for the highly regioselective and programmable synthesis of complex substituted benzofuranones. oregonstate.edu

Another significant hurdle is the development of synthetic routes that are both efficient and tolerant of the reactive hydroxyl group, which often requires protection and deprotection steps in conventional syntheses. arkat-usa.org An unprecedented deconstructive reorganization strategy offers a novel solution for the de novo synthesis of hydroxylated benzofurans. researchgate.net This method starts from kojic acid or maltol-derived alkynes and simultaneously constructs both the benzene (B151609) and furan (B31954) rings through an arene cycloisomerization tandem reaction, avoiding the need for pre-functionalized phenols. researchgate.net

Furthermore, the functionalization of the pre-formed benzofuran-3(2H)-one core presents its own set of difficulties. acs.org The development of efficient and environmentally friendly protocols for creating C-C, C-O, and C-N bonds at the C2 position is crucial. acs.org Strategies to overcome these challenges include:

Transition-metal-catalyzed and organocatalyzed Michael additions for C-C bond formation. acs.org

Iodide salt-catalyzed oxidative coupling using air as the oxidant to form 2-acyloxyaminobenzofuran-3(2H)-ones and α-ketoamides, which demonstrates broad substrate scope and good functional group tolerance. acs.org

Iron-catalyzed cross-dehydrogenative coupling between ortho-hydroxyl benzylic tertiary C(sp³)–H bonds and various nucleophiles under an air atmosphere provides a direct way to construct diverse C-Y (Y = C, N, O, S) bonds. rsc.org

The selection of an appropriate catalyst is also a critical challenge, with traditional catalysts often suffering from low activity, poor selectivity, and difficulty in separation and reuse. google.com The development of high-performance, reusable catalysts is essential for achieving efficient and industrially viable syntheses of benzofuranones. google.com

Table 2: Challenges and Strategic Solutions

| Challenge | Strategic Solution | Key Features | References |

|---|---|---|---|

| Poor Regioselectivity | Diels-Alder cascade of 3-hydroxy-2-pyrones and nitroalkenes | Programmable and high regiochemical control in benzofuranone formation. | oregonstate.edu |

| Complex Starting Materials | Deconstructive reorganization of kojic acid derivatives | Simultaneous construction of benzene and furan rings; avoids pre-functionalized phenols. | researchgate.net |

| Functional Group Intolerance (e.g., -OH) | Catalyst-free condensation in water | Green synthesis suitable for hydroxy-substituted aurones without protection steps. | arkat-usa.org |

| Inefficient C-X Bond Formation | Iodide-catalyzed oxidative coupling with air | Environmentally friendly functionalization of the benzofuranone core with broad scope. | acs.org |

| Low Catalyst Activity/Reusability | Development of high-performance heterogeneous catalysts | Aims to improve yield, selectivity, and ease of separation for industrial application. | google.com |

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry

Detailed Investigation of Key Reaction Pathways

The synthesis of the aurone (B1235358) scaffold can be broadly categorized into several key reaction types, each with its own mechanistic nuances.

A primary and versatile method for synthesizing aurones is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, between a benzofuran-3(2H)-one and a substituted benzaldehyde (B42025). rsc.orgnumberanalytics.com This reaction can proceed under either acidic or basic conditions, leading to the formation of a β-hydroxy ketone intermediate which then dehydrates to yield the final α,β-unsaturated ketone, the aurone. rsc.orgbyjus.combyjus.com

Base-Catalyzed Mechanism:

Under basic conditions, a hydroxide (B78521) ion abstracts a proton from the α-carbon of the benzofuran-3(2H)-one, forming an enolate ion. researchgate.netmagritek.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate is subsequently protonated by a water molecule to give the aldol addition product, a β-hydroxyketone. byjus.com This intermediate readily undergoes dehydration, often through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, facilitated by a strong base, to form the stable conjugated system of the aurone. researchgate.netresearchgate.net

Acid-Catalyzed Mechanism:

In an acidic medium, the reaction initiates with the protonation of the carbonyl oxygen of the benzofuran-3(2H)-one, which enhances its electrophilicity. byjus.com Tautomerization then leads to the formation of an enol. This enol, acting as a nucleophile, attacks the carbonyl carbon of the protonated benzaldehyde. byjus.com Subsequent deprotonation and dehydration of the resulting β-hydroxy ketone intermediate yield the aurone. rsc.org The reaction rate in acid-catalyzed condensations can be influenced by the electronic nature of the substituents on the benzaldehyde. rsc.org

A proposed mechanism for the synthesis of aurones involves the reaction of the enol form of the benzofuranone with benzaldehyde to produce a β-hydroxy product, which then dehydrates to the aurone. arkat-usa.org

Table 1: Comparison of Acid- and Base-Catalyzed Aldol Condensation for Aurone Synthesis

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | Protic acids (e.g., HCl, H₂SO₄), Lewis acids, solid acid catalysts (e.g., amberlite IR-120 resin) rsc.orgbanglajol.info | Hydroxides (e.g., NaOH, KOH), alkoxides researchgate.netnih.gov |

| Mechanism | Enol intermediate attacks a protonated carbonyl byjus.com | Enolate ion attacks a neutral carbonyl byjus.comresearchgate.net |

| Key Intermediate | Protonated β-hydroxy ketone rsc.org | Alkoxide of β-hydroxy ketone byjus.com |

| Dehydration | Often E1 mechanism rsc.org | Often E1cB mechanism researchgate.netresearchgate.net |

| Substrate Scope | Compatible with a wide range of substituted benzaldehydes rsc.org | Effective for various acetophenones and benzaldehydes nih.gov |

The construction of the benzofuranone ring itself is a critical step and can be achieved through various cyclization strategies.

Oxidative Cyclization:

One of the most common methods for aurone synthesis is the oxidative cyclization of 2'-hydroxychalcones. rsc.org This transformation can be accomplished using various oxidizing agents. For instance, mercury(II) acetate (B1210297) in pyridine (B92270) has been effectively used to catalyze the intramolecular oxidative cyclization of chalcones to aurones. nih.govejpmr.com In the biosynthesis of aurones in plants, the enzyme aureusidin (B138838) synthase, a polyphenol oxidase, catalyzes the oxidative cyclization of chalcones. wikipedia.orgresearchgate.netencyclopedia.pub This enzyme facilitates both the hydroxylation of the chalcone (B49325) B-ring and the subsequent cyclization to form the aurone structure. wikipedia.orgpnas.orgpnas.org

Palladium-Catalyzed Cyclization:

Palladium catalysts have proven to be highly effective in mediating the cyclization reactions to form benzofuranone and related benzofuran (B130515) structures. nih.gov These reactions often proceed through a C-H activation/oxidation tandem mechanism. rsc.org For example, the intramolecular coupling of O-aryl cyclic vinylogous esters can be achieved using a palladium catalyst to construct the benzofuran framework. nih.gov Similarly, substituted benzofurans can be synthesized from phenols and propiolates via a palladium-catalyzed oxidative cyclization. nih.gov Palladium-catalyzed annulation reactions of ortho-halo phenols also provide a route to aurones, although this can sometimes lead to a mixture of products. nih.gov The synthesis of silyl (B83357) benzofurans has been achieved through a palladium-catalyzed tandem cyclization and silylation of 1,6-enynes with disilanes. rsc.org

Organocatalytic Cyclization:

Organocatalysts can also be employed to facilitate the formation of the benzofuranone ring system. For example, tributylphosphine (B147548) has been used to catalyze the regioselective 5-exo cyclization of o-alkynoylphenols to yield aurone derivatives. oup.com Furthermore, asymmetric organocatalytic cascade reactions, such as the Friedel–Crafts alkylation/hemiketalization/lactonization of 3-ylidene oxindoles with phenols, can produce complex furo[2,3-b]benzofuranone structures. rsc.org

The benzofuranone core of aurones is susceptible to various oxidative transformations. In biological systems, the enzyme aureusidin synthase, which is a type of polyphenol oxidase, plays a key role. researchgate.netpnas.org It catalyzes the oxidation of chalcones, leading to the formation of aurones. wikipedia.orgencyclopedia.pub The mechanism involves the oxidation of phenols and o-catechols to o-quinones, followed by a conjugate addition of a phenolic hydroxyl group to form the furan-3-one ring. researchgate.net Stoichiometric studies have shown that the formation of one mole of aureusidin from 2',4',6',4-tetrahydroxychalcone (THC) is accompanied by the consumption of one mole of oxygen. nih.gov Interestingly, while hydrogen peroxide can act as an activator in some enzymatic formations of aurones, in others it can be inhibitory. nih.gov

Radical reactions offer an alternative pathway for the construction of the benzofuranone skeleton. Metal-free radical cyclizations of phenol-linked 1,6-enynes have been developed for the synthesis of carbonylated benzofurans. thieme-connect.deresearchgate.net This process involves a 5-exo-dig cyclization. The synthesis of complex benzofurylethylamine derivatives has been achieved through a radical cyclization cascade mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov Another approach involves the use of heteroatom-centered anions as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov

Catalytic Roles in Reaction Mechanism Modulation

Catalysts play a pivotal role in directing the course of reactions leading to 4-hydroxybenzofuran-3(2H)-one and its derivatives, influencing both efficiency and selectivity.

Palladium Catalysis : Palladium catalysts are instrumental in oxidative cyclization reactions, enabling the construction of the benzofuran ring through C-H functionalization strategies. nih.govmdpi.com They can also be used in annulation reactions to form aurones. nih.gov

Organocatalysis : Organocatalysts, such as proline-derivatives and N-heterocyclic carbenes (NHCs), have been successfully employed in the synthesis of aurone intermediates and related benzofuranones. benthamdirect.comresearchgate.netmdpi.com For instance, proline-based organocatalysts can facilitate the Aldol condensation of benzofuranone with various aldehydes. benthamdirect.comresearchgate.net NHCs have been used to catalyze the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones. mdpi.com Bifunctional squaramide catalysts have been utilized in asymmetric organocatalytic cascade reactions to produce furo[2,3-b]benzofuranone derivatives with high enantioselectivity. rsc.org Cinchona alkaloids have been used to catalyze the synthesis of chiral benzofuranones, where catalyst aggregation was found to be a significant factor affecting reaction yield. researchgate.net

Enzymatic Catalysis : In nature, the enzyme aureusidin synthase, a polyphenol oxidase, is crucial for the biosynthesis of aurones from chalcones. wikipedia.orgresearchgate.net It catalyzes the hydroxylation and oxidative cyclization steps. wikipedia.orgpnas.org

Other Metal Catalysis : Other metals like mercury, copper, and rhodium have also been used in the synthesis of aurones. ejpmr.comnih.gov For example, mercury(II) acetate catalyzes the oxidative cyclization of chalcones. ejpmr.com Copper iodide has been used in conjunction with a base in the rearrangement of 3-bromoflavones to aurones. nih.gov

Table 2: Catalysts in Benzofuranone Synthesis and their Roles

| Catalyst Type | Specific Example(s) | Role in Reaction Mechanism |

| Palladium Catalysts | Pd(OAc)₂, Pd(PPh₃)₄ nih.govnih.gov | Promotes oxidative cyclization and C-H activation. nih.govrsc.org |

| Organocatalysts | Proline derivatives, N-Heterocyclic Carbenes (NHCs), Cinchona alkaloids benthamdirect.comresearchgate.netmdpi.comresearchgate.net | Facilitates aldol condensations, asymmetric cyclizations, and cascade reactions. rsc.orgbenthamdirect.comresearchgate.net |

| Enzymes | Aureusidin synthase wikipedia.orgresearchgate.net | Catalyzes hydroxylation and oxidative cyclization in biosynthesis. wikipedia.orgpnas.org |

| Mercury Catalysts | Hg(OAc)₂ nih.govejpmr.com | Mediates oxidative cyclization of chalcones. nih.gov |

| Copper Catalysts | CuI nih.gov | Used in rearrangement reactions to form aurones. nih.gov |

| Rhodium Catalysts | Rhodium-based catalysts nih.gov | Employed in the cyclization of 1-bromo-alkynes. nih.gov |

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms involved in benzofuranone synthesis.

Density Functional Theory (DFT) calculations have been employed to investigate the enantioselectivity of organocatalyzed reactions, providing insights into the preferential formation of one enantiomer over another. researchgate.net

Molecular docking and computational analysis have been used to rationalize the biological activities of benzofuranone derivatives, for instance, as histone deacetylase inhibitors or as potential antipsychotics. acs.orgnih.govacs.orgnih.govresearchgate.net These studies help in understanding the interactions between the benzofuranone scaffold and its biological targets at a molecular level.

Computational studies have also been used to explore the mechanism of proline-based organocatalysts in promoting the aldol condensation for the synthesis of arylidene benzofuranone intermediates. researchgate.net

Molecular dynamics (MD) simulations of docked substrate-enzyme complexes have provided insights into the catalytic mechanism of plant polyphenol oxidases like aureusidin synthase, helping to propose novel reaction mechanisms. pnas.orgpnas.org

These computational approaches complement experimental findings, providing a deeper understanding of transition states, reaction intermediates, and the factors governing selectivity and reactivity in the synthesis and function of this compound and its derivatives.

Biological Activities and Medicinal Chemistry Applications of 4 Hydroxybenzofuran 3 2h One Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-hydroxybenzofuran-3(2H)-one have shown significant promise as anticancer agents through various mechanisms, including the inhibition of key cellular signaling pathways and direct cytotoxic effects on cancer cells.

Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Kinase

A series of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones have been identified as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. Current time information in Bangalore, IN.nih.govosti.govoncotarget.comhud.ac.uk An early lead compound, an indole-bearing 4,6-dihydroxybenzofuranone, spurred the synthesis of analogues with improved pharmacological and physicochemical properties. hud.ac.uk

Key structural features for potent mTOR inhibition were elucidated through structure-activity relationship (SAR) studies. The 7-azaindole (B17877) moiety was found to be crucial, with the nitrogen at the 7-position forming a hydrogen bond with Val2240 in the hinge region of the mTOR ATP-binding site. hud.ac.uk This interaction is believed to be responsible for the significantly lower IC50 values of the 7-azaindole derivatives compared to their indole (B1671886) counterparts. hud.ac.uk Furthermore, the 4-hydroxy group on the benzofuranone portion of the molecule also contributes to binding. hud.ac.uk

To address the metabolic liability associated with phenolic hydroxyl groups, one of the two hydroxyl groups was selectively removed in some derivatives. nih.govosti.gov Optimization of the 4-substituent on the pyrrolo[2,3-b]pyridine ring led to the discovery of compounds with subnanomolar inhibitory activity against mTOR kinase and high selectivity over PI3Kα. nih.govosti.gov An X-ray co-crystal structure of an inhibitor with the related PI3Kγ enzyme confirmed key hydrogen bonding interactions. nih.gov

| Compound | mTOR IC50 (nM) | PI3Kα IC50 (nM) |

|---|---|---|

| 9a (indole) | 4.7 | >10000 |

| 9b (indole) | 1.5 | >10000 |

| 9c (7-azaindole) | 0.5 | >10000 |

| 9d (7-azaindole) | 0.2 | 1400 |

| 9e (7-azaindole) | 0.3 | >10000 |

| 9f (7-azaindole) | 0.4 | >10000 |

Inhibition of Heat Shock Protein 90 (Hsp90)

Substituted 2-aryl/heteroarylidene-6-hydroxybenzofuran-3(2H)-one analogues have been designed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous proteins that drive cancer cell growth and survival. researchgate.netresearchid.co These synthetic compounds were developed to mimic the pharmacophoric interactions of the natural Hsp90 inhibitor, radicicol. researchgate.netresearchid.co

The design process involved in silico docking studies to predict the binding of these ligands to the ATP-binding site of Hsp90. researchgate.net One promising compound, 'SY3', was identified through this process and subsequent in vitro evaluation. researchgate.net The research highlighted that these benzofuran-based compounds fit within the chemical space defined by known Hsp90 inhibitors. researchgate.net While the specific derivatives in this study feature a 6-hydroxybenzofuran-3(2H)-one core, the structural similarity to the 4-hydroxy isomer suggests that the latter could also serve as a viable scaffold for Hsp90 inhibitors.

In Vitro Cell Proliferation Inhibition

Derivatives of this compound have demonstrated direct antiproliferative activity against various cancer cell lines. A study on furan-ring fused chalcones, which can be considered cinnamoyl derivatives of benzofuran (B130515), revealed their potential to inhibit the growth of promyelocytic leukemia HL60 cells. iiarjournals.orgiiarjournals.org

The antiproliferative activity was evaluated using the alamar blue assay. iiarjournals.org The results indicated that the attachment of a furan (B31954) moiety to the A-ring of chalcone (B49325) analogues significantly enhanced their cytotoxic effects. iiarjournals.org Several of these furan-fused chalcones, derived from a 4-hydroxybenzofuran scaffold, exhibited potent antiproliferative activity. iiarjournals.org

| Compound | Description | IC50 (µM) for HL60 cells |

|---|---|---|

| 6e | 5-cinnamoyl-6-hydroxy-3-phenylbenzofuran | 12.3 |

| 6f | 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | 16.1 |

| 8 | 7-cinnamoyl-6-hydroxy-benzofuran | 17.2 |

| 6g | 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | 18.3 |

| 6d | 3-tert-butyl-5-cinnamoyl-6-hydroxybenzofuran | 18.5 |

Structure-Activity Relationships (SAR) for Cytotoxicity

The cytotoxic effects of this compound derivatives are closely linked to their chemical structures. SAR studies have provided valuable insights into the features that govern their anticancer activity.

For the mTOR inhibitors, the presence of a 7-azaindole moiety is a key determinant of potency, enabling a crucial hydrogen bond with the hinge region of the enzyme's active site. hud.ac.uk The 4-hydroxy group on the benzofuranone ring also plays a significant role in binding and inhibitory activity. hud.ac.uk

Furthermore, studies on other benzofuran derivatives have highlighted the importance of halogen substitutions. The introduction of bromine atoms, for example, has been shown to increase the cytotoxicity of certain benzofuran compounds. mdpi.com This suggests that incorporating halogens into the this compound scaffold could be a promising strategy for developing more potent anticancer agents.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Aurone (B1235358) derivatives, which include compounds based on the this compound core, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net A study focusing on aurones with a 4,6-dihydroxy substitution pattern on the A-ring revealed their efficacy against a panel of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The antibacterial activity of these compounds was found to be specific to Gram-positive bacteria. researchgate.net Several 4,6-dihydroxyaurones exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range. researchgate.net The substitution pattern on the B-ring of the aurone scaffold was also found to influence the antibacterial potency. researchgate.net

| Compound | B-ring Substitution | MIC (µM) against MRSA | MIC (µM) against B. subtilis (Nisin-resistant) |

|---|---|---|---|

| 27 | 4'-hydroxy | 15.6-31.25 | 31.25 |

| 30 | 3',4'-dihydroxy | 15.6-31.25 | 31.25 |

| 33 | Unsubstituted | 15.6-31.25 | 3.9 |

While the most potent compounds identified in this study were 4,6-dihydroxyaurones, some 4-hydroxyaurones also showed residual activity. researchgate.net This indicates that the this compound scaffold is a viable starting point for the development of novel antibacterial agents. A broader review of benzofuran derivatives confirms their general antimicrobial potential against both Gram-positive and Gram-negative bacteria, with substitutions at various positions of the benzofuran ring influencing their activity and specificity. nih.gov

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties, positioning them as a scaffold of interest in the development of new antimycotic agents. A series of novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and evaluated for their antifungal activity. nih.govresearchgate.net The results from microbiological screenings indicated that several of these derivatives possess significant activity against various fungal strains. nih.gov

Similarly, research into benzofuran-triazole hybrids has yielded compounds with promising antifungal effects. These hybrids were designed and synthesized utilizing click chemistry, and their in vitro antifungal activity was assessed against five pathogenic fungal strains. The findings revealed that the target compounds exhibited a range of activity from moderate to satisfactory. mdpi.com

Further studies have focused on modifying the benzofuran core to enhance antifungal potency. For instance, the C-4 side chain and C-2 substituent of a lead benzofuran compound were modified, leading to the discovery of derivatives with in vitro and in vivo antifungal activity against Candida albicans. accscience.com

Identification of Microbial Enzyme Targets (e.g., N-Myristoyltransferase)

A critical aspect of developing new antifungal agents is the identification of their molecular targets within the fungal cell. For derivatives of this compound, a primary enzyme target that has been identified is N-Myristoyltransferase (NMT). nih.govresearchgate.netresearchgate.net NMT is a vital enzyme in fungi, responsible for the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a variety of cellular proteins. mdpi.comresearchgate.net This process, known as N-myristoylation, is essential for the viability and proper function of numerous proteins involved in signal transduction, protein-protein interactions, and cellular localization. researchgate.net

Genetic studies have confirmed that NMT is indispensable for the survival of pathogenic fungi like C. albicans. mdpi.com The significant differences between the peptide-substrate specificity of human and fungal NMT make it an attractive and selective target for novel antifungal drugs. mdpi.com Molecular docking studies performed on 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazole derivatives suggested that NMT is a likely target for their observed antimicrobial effects. nih.govresearchgate.net Further research on benzofuran-triazole hybrids also pointed to NMT as the probable binding target, with molecular docking used to explore the binding affinities and interaction modes. mdpi.com The inhibition of fungal NMT by these benzofuran derivatives represents a promising mechanism for their fungicidal action. accscience.com

SAR for Antimicrobial Potency

The Structure-Activity Relationship (SAR) of this compound derivatives provides crucial insights for optimizing their antimicrobial potency. Studies have consistently shown that the nature and position of substituents on the benzofuran and associated rings significantly influence the biological activity.

For a series of 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles, the substituents on the phenyl ring attached to the thiazole (B1198619) were found to be critical for activity. The most active antimicrobial compounds in this series were those containing fluorine, bromine, and hydrogen substituents. nih.govresearchgate.net This highlights the importance of halogenation and electronic properties of the substituents in enhancing antimicrobial efficacy.

In the case of benzophenanthridine alkaloids, which share some structural similarities in terms of a fused ring system, SAR analysis revealed several key features for antimicrobial activity. Quaternary alkaloids demonstrated greater activity than their hydrogenated counterparts. sigmaaldrich.com Furthermore, the type and position of substituents on the D-ring were shown to influence the potency. A dramatic decrease in activity was observed when the methylenedioxy group on ring A was opened, underscoring its importance for the compound's antimicrobial action. sigmaaldrich.com While not direct derivatives of this compound, these findings on related heterocyclic systems provide valuable principles for drug design.

Antiviral Activities

The versatile scaffold of this compound has also been explored for the development of antiviral agents, with derivatives showing inhibitory activity against clinically significant viruses.

Inhibition of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase

Derivatives of 2-benzylidenebenzofuran-3-one, commonly known as aurones, have been identified as a novel class of non-nucleoside inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. x-mol.com An initial screening of naturally occurring aurones found that aureusidin (B138838) was a potent inhibitor of the HCV-NS5BΔ21 enzyme. x-mol.com

A systematic study of 42 aurone derivatives led to the identification of several potent inhibitors with IC₅₀ values below 5 μM and high selectivity. x-mol.com The most active compound identified was (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one, which exhibited an IC₅₀ of 2.2 μM. x-mol.com Molecular docking and site-directed mutagenesis studies revealed that these aurone derivatives bind to an allosteric site located in the "thumb pocket I" of the HCV RdRp, distinct from the enzyme's active site, leading to inhibition of its polymerase function. x-mol.com The potent activity and low toxicity of these compounds make them attractive candidates for further development as direct-acting anti-HCV agents. x-mol.comrsc.org

| Compound | Structure | HCV RdRp IC₅₀ (μM) |

| Aureusidin | (Z)-2-(3,4-dihydroxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one | 5.4 ± 1.9 |

| Compound 51 | (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one | 2.2 |

Inhibition of SARS-CoV-2 Main Protease (Mpro)

In the search for therapeutics against the COVID-19 pandemic, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been a primary target due to its essential role in viral replication. x-mol.com Aurones, as derivatives of this compound, have been investigated for their potential to inhibit this critical enzyme.

A study involving a series of 25 aurones evaluated their anti-SARS-CoV-2 activity in cell-based assays. x-mol.com Several compounds showed potent antiviral effects, with twelve exhibiting an EC₅₀ of less than 3 μM and five showing an EC₅₀ below 1 μM in Calu-3 cells without significant cytotoxicity. x-mol.com The most potent compound, aurone 8q, had an EC₅₀ of 0.4 μM. x-mol.com Mechanistic studies focusing on Mpro inhibition found that compounds 4a and 4b were active, with IC₅₀ values of 0.11 ± 0.05 µM and 0.37 ± 0.05 µM, respectively. x-mol.com However, molecular dynamics calculations for other highly active antiviral aurones suggested that they might detach from the Mpro active site, indicating they could potentially bind to other viral or host targets. x-mol.com This highlights the potential of the aurone scaffold in developing anti-SARS-CoV-2 agents, though their precise mechanism of action may vary.

| Compound | SARS-CoV-2 Mpro IC₅₀ (μM) | Antiviral EC₅₀ (μM) |

| Compound 4a | 0.11 ± 0.05 | < 4 |

| Compound 4b | 0.37 ± 0.05 | < 4 |

| Aurone 8q | Not specified | 0.4 |

Enzyme Inhibition Studies

The this compound scaffold has been utilized to generate inhibitors for a variety of enzymes beyond viral polymerases and fungal NMT. These studies demonstrate the broad applicability of this chemical class in medicinal chemistry.

One area of investigation has been the inhibition of kinases involved in cell growth and proliferation. Researchers discovered that 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones are potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell metabolism and growth. Starting from an indole-bearing 4,6-dihydroxy benzofuranone lead, modifications were made to improve potency and metabolic stability.

Furthermore, certain aurone derivatives have been identified as inhibitors of SIRT1, a class III histone deacetylase involved in apoptosis and cell cycle regulation. One study found that (Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one is a potent SIRT1 inhibitor with an IC₅₀ of 1μM, which led to a dose-dependent increase in p53 acetylation and induced apoptosis.

Additionally, derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer. Optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which can be conceptually related to benzofuran structures through bioisosteric replacements, led to compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Derivatives of this compound, specifically 4-hydroxyaurones, have been identified as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netclockss.org HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone (B1678516) and tocopherols (B72186) in plants. nih.gov Inhibition of this enzyme leads to a bleaching effect and subsequent death of the plant, making HPPD a validated target for herbicides. nih.govnih.gov

The inhibitory mechanism of 4-hydroxyaurones is believed to involve the chelation of the ferrous ion (Fe²⁺) within the enzyme's active site. researchgate.net The oxygen atoms at the 3- and 4-positions of the 4-hydroxybenzofuranone core can form coordination bonds with the Fe²⁺ ion, while the benzylidene ring (B-ring) may engage in π-π stacking interactions with phenylalanine residues in the active site. researchgate.net

Research has demonstrated that these compounds exhibit herbicidal activities, particularly against dicotyledonous plants in post-emergence treatments. clockss.org The introduction of a hydroxyl group at the 4-position of the benzofuranone ring (A-ring) has been shown to be beneficial for this biological activity. researchgate.netclockss.org

Below is a table detailing the herbicidal activity of a notable 4-hydroxyaurone derivative.

| Compound Name | Structure | Target Plant | Activity | Source |

| (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | Amaranthus retroflexus L. | 74.5% inhibition (post-emergence) | clockss.org |

This activity highlights the potential of the this compound scaffold in the development of new herbicidal agents. clockss.org

Human Tyrosinase Inhibition

Tyrosinase is a copper-containing monooxygenase that plays a crucial role in the initial steps of melanin (B1238610) biosynthesis. researchgate.netnih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest for cosmetic and therapeutic applications.

Aurone derivatives of this compound have emerged as potent inhibitors of human tyrosinase. researchgate.netnih.gov While the unsubstituted aurone core is a weak inhibitor, the introduction of multiple hydroxyl groups significantly enhances inhibitory potency. researchgate.netnih.gov The number and placement of these hydroxyl groups are critical for activity, with substitution at the 4, 6, and 4' positions of the aurone structure being particularly effective. researchgate.netnih.gov For instance, the naturally occurring 4,6,4'-trihydroxyaurone was found to induce 75% inhibition of human tyrosinase at a concentration of 0.1 mM, a potency significantly greater than the standard inhibitor, kojic acid. researchgate.net

The table below summarizes the inhibitory activity of several this compound derivatives against tyrosinase.

| Compound | Substituents | Tyrosinase Inhibition | Source |

| 4,6,4'-Trihydroxyaurone | -OH at C4, C6, C4' | 75% inhibition at 0.1 mM | researchgate.net |

| (Z)-2-(2,4-Dihydroxybenzylidene)-4-hydroxybenzofuran-3(2H)-one | -OH at C4, C2', C4' | IC₅₀ = 9 µM (mushroom tyrosinase) | nih.gov |

| (Z)-4,6-Dihydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one | -OH at C4, C6, C4' | IC₅₀ = 19 µM (mushroom tyrosinase) | nih.gov |

| Kojic Acid (Standard) | N/A | Inactive at 0.1 mM | researchgate.net |

Kinase Inhibition

The this compound scaffold has been explored for its ability to inhibit various kinases and related enzymes, which are critical targets in oncology and metabolic diseases.

PI3Kgamma, mTOR: The phosphatidylinositol 3-kinase (PI3K) family, including mTOR (mammalian target of rapamycin), are key regulators of cell growth, proliferation, and survival. Dysregulation of the PI3K/mTOR pathway is a hallmark of many cancers. Researchers discovered that 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones are potent and selective ATP-competitive inhibitors of mTOR. oncotarget.comjetir.org Starting with an indole-bearing 4,6-dihydroxy benzofuranone lead, modifications were made to improve potency and metabolic stability, such as the selective removal of a phenolic hydroxyl group. oncotarget.com

DARK2, PPAR-γ, AGE: Information regarding the direct inhibition of Death-associated protein kinase 2 (DARK2), Peroxisome proliferator-activated receptor-gamma (PPAR-γ), or the formation of Advanced Glycation End-products (AGE) by this compound derivatives is not prominent in the reviewed scientific literature.

PTPN1 (PTP1B): Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor enzyme that acts as a key negative regulator of the insulin (B600854) and leptin signaling pathways. mdpi.comresearchgate.net Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. mdpi.comresearchgate.net Various benzofuran derivatives, including 2-arylbenzofurans, have demonstrated significant PTP1B inhibitory activity. mdpi.comresearchgate.netactascientific.com

The inhibitory activities of several benzofuran derivatives against PTP1B are presented below.

| Compound | Substituents | PTP1B IC₅₀ (µM) | Source |

| Mulberrofuran D2 (MD2) | - | 3.11 | mdpi.com |

| Mulberrofuran D (MD) | - | 4.15 | mdpi.com |

| Morusalfuran B (MB) | - | 10.12 | mdpi.com |

| (E)-1-(4-bromophenyl)-3-(4-((E)-(2-(4-phenylthiazol-2-yl)hydrazono)methyl)phenyl)prop-2-en-1-one | - | 2.57 | sioc-journal.cn |

| Ursolic Acid (Control) | N/A | 3.10 | mdpi.com |

α-amylase and α-glucosidase: These enzymes are involved in the digestion of carbohydrates. nih.gov Their inhibition can slow the absorption of glucose, representing a therapeutic approach for managing post-prandial hyperglycemia in diabetic patients. semanticscholar.org Several classes of heterocyclic compounds, including derivatives of benzofuran and coumarin, have been evaluated as α-glucosidase inhibitors. semanticscholar.orgnih.gov Studies have revealed that some derivatives exhibit potent inhibitory activity, with IC₅₀ values in the micromolar and even nanomolar range. nih.gov

| Compound Class/Name | Target Enzyme | IC₅₀ | Source |

| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives | α-glucosidase | 0.0645 µM to 26.746 µM | nih.gov |

| 5-acetyl-2-(4-fluorophenyl)-6-hydroxybenzo[b]furan | α-glucosidase | 1.10 µM | semanticscholar.orgmdpi.com |

| 5-acetyl-2-(3,5-dimethoxyphenyl)-6-hydroxybenzo[b]furan | α-glucosidase | 1.90 µM | semanticscholar.orgmdpi.com |

| 5-amino-nicotinic acid derivatives | α-amylase | 12.17 to 37.33 µg/mL | nih.govd-nb.info |

| 5-amino-nicotinic acid derivatives | α-glucosidase | 12.01 to 38.01 µg/mL | nih.govd-nb.info |

| Acarbose (Standard) | α-glucosidase | 750 µM | semanticscholar.orgmdpi.com |

Other Pharmacological Effects

Beyond specific enzyme inhibition, derivatives of this compound exhibit a range of other pharmacological properties.

Antioxidant Properties: Many benzofuran and aurone derivatives are recognized for their significant antioxidant capabilities. actascientific.comnih.govsci-hub.se They can act as free radical scavengers, which is a crucial mechanism for protecting against oxidative stress implicated in numerous diseases. actascientific.commdpi.com For example, (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, isolated from Glycyrrhiza yunnanensis, showed significant antioxidant effects. actascientific.com The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging assay. actascientific.comsemanticscholar.org

Anti-inflammatory Properties: The scaffold is also associated with anti-inflammatory activity. clockss.orgresearchgate.net Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells. actascientific.com For example, compounds isolated from the heartwood of Dalbergia odorifera demonstrated protective effects against glutamate-induced oxidative injury and modulated anti-inflammatory activity in microglia. actascientific.comresearchgate.net

Neuroprotective Properties: There is growing interest in benzofuran derivatives for their neuroprotective potential. nih.govresearchgate.net This activity is particularly relevant for neurodegenerative disorders like Alzheimer's disease. nih.gov Research into tacrine-benzofuran hybrids showed they could inhibit acetylcholinesterase, chelate metal ions, and reduce amyloid-beta peptide aggregation, all of which are key targets in Alzheimer's therapy. nih.gov Additionally, synthetic analogues of natural products like senkyunolide, which feature a benzofuran-3(2H)-one core, have been designed and evaluated for their ability to protect against oxygen-glucose deprivation and oxidative stress in neuronal cell models. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound derivatives is highly dependent on their molecular structure, including the nature and position of various substituents and their stereochemistry.

Systematic studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.

For Tyrosinase Inhibition: The potency of aurones as tyrosinase inhibitors is critically dependent on hydroxylation patterns. researchgate.netnih.gov A consensus from multiple studies indicates that having hydroxyl (-OH) groups at the C4, C6, and C4' positions is optimal for high inhibitory activity. researchgate.netnih.gov

For HPPD Inhibition/Herbicidal Activity: The presence of a hydroxyl group at the 4-position of the benzofuranone A-ring is considered beneficial for activity. researchgate.netclockss.org Furthermore, on the benzylidene B-ring, an electron-withdrawing group like a nitro (-NO₂) group at the 4'-position can significantly enhance post-emergence herbicidal effects. clockss.org

For α-Amylase/α-Glucosidase Inhibition: In a series of 5-amino-nicotinic acid derivatives, the presence of halogens (such as fluorine, chlorine, or bromine) at the para-position of a phenyl ring was found to be ideal for potent inhibition of both α-amylase and α-glucosidase. nih.govd-nb.info Similarly, for 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govoncotarget.comthiazin-2-yl)-N-arylacetamides, the introduction of electron-withdrawing groups on the benzoyl and N-phenyl moieties increased the inhibitory activity against α-glucosidase. nih.gov

For Anticancer Activity: For chalcone-related structures, attaching a furan ring to the A-ring was found to enhance antiproliferative activity against leukemia cells by more than twofold compared to the parent chalcone. iiarjournals.org The presence and position of hydroxyl and methoxy (B1213986) groups are also crucial for the anticancer activity of aurones.

Stereochemistry plays a vital role in the biological efficacy of these compounds.

The most significant stereochemical feature for aurone derivatives is the geometry of the exocyclic double bond at the C2 position. The vast majority of biologically active aurones are reported as the (Z)-isomer. clockss.org This configuration orients the B-ring in a specific spatial arrangement that is often crucial for effective binding to the active sites of target enzymes like tyrosinase and HPPD.

While detailed stereochemical studies for many derivatives are limited, research on the broader class of benzofurans confirms the importance of stereocenters. For example, the specific stereochemistry of (7R,8S)-3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-5,9,9'-triol was linked to its ability to inhibit nitric oxide production, highlighting that specific spatial arrangements of substituents are necessary for potent biological activity. actascientific.com

Development of Lead Compounds for Therapeutic Applications

The versatile scaffold of this compound has served as a valuable starting point for the development of numerous derivatives with a wide spectrum of biological activities. Through strategic structural modifications and medicinal chemistry campaigns, several lead compounds have emerged, demonstrating significant potential for various therapeutic applications, including oncology, infectious diseases, and metabolic disorders. These efforts have focused on exploring the structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

Anticancer Lead Compounds

A significant area of investigation for this compound derivatives has been in the discovery of novel anticancer agents. The core structure has been elaborated to generate compounds that exhibit cytotoxicity against various cancer cell lines and inhibit key cancer-related targets.

One prominent class of derivatives is the aurones, which are 2-benzylidenebenzofuran-3(2H)-ones. Research has shown that specific substitution patterns on both the benzofuran and the benzylidene rings are crucial for their anticancer effects. For instance, certain aurone derivatives have displayed potent inhibitory activity against human cancer cell lines. researchgate.net Hybrid molecules incorporating the benzofuran-3(2H)-one scaffold with other heterocyclic systems, such as quinoline-1,2,3-triazoles, have also been synthesized and evaluated for their anticancer potential. researchgate.net

Furthermore, the fusion of a pyrazole (B372694) ring to the benzofuranone core has yielded promising results. In one study, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized from 6-hydroxybenzofuran-3(2H)-one. mdpi.com While some of these compounds showed activity, a furan ring-opening during the synthesis led to the formation of pyrazole derivatives that were generally more potent. mdpi.com For example, compound 4a demonstrated high activity against K562 and A549 cancer cell lines. mdpi.com

Another study focused on the synthesis of benzofuran-indole hybrid scaffolds, identifying 8aa as a potent and selective EGFR inhibitor, a key target in non-small-cell lung cancer (NSCLC). researchgate.net This compound was effective against both wild-type and mutant forms of EGFR. researchgate.net The development of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) further highlights the potential of this scaffold in oncology. jetir.orgd-nb.info

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Derivative Type | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4a | Benzofuropyrazole | K562, A549 | Highly active | mdpi.com |

| 8aa | Benzofuran-indole hybrid | EGFR (wild-type & mutant) | Potent inhibitor | researchgate.net |

| 9e | Benzofuran-containing carboxylic acid | MDA-MB-231 | 2.52 ± 0.39 µM | researchgate.net |

| (Z)-2-(5-bromo-2-hydroxybenzylidene)benzofuran-3(2H)-one (3a) | Aurone | SIRT1 | 1 µM | researchgate.net |

Antidiabetic Lead Compounds

The this compound framework has also been explored for its potential in developing antidiabetic agents. Aurone derivatives, in particular, have shown promise as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov The antioxidant properties of aurones may also contribute to their antidiabetic effects by mitigating oxidative stress associated with the disease. nih.gov

A study focusing on coumarin-aurone hybrids identified a compound, 46 , with significant dual inhibitory activity against α-amylase and α-glucosidase, with IC₅₀ values of 10.97 µM and 3.55 µM, respectively. nih.gov This suggests that hybridizing the this compound scaffold with other pharmacologically active moieties can lead to the development of potent antidiabetic lead compounds. nih.gov

Table 2: Antidiabetic Activity of this compound Derivatives

| Compound | Derivative Type | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Coumarin-aurone hybrid 46 | Coumarin-aurone hybrid | α-amylase, α-glucosidase | 10.97 µM, 3.55 µM | nih.gov |

Anti-HIV Lead Compounds

Derivatives of 3-benzoylbenzofurans, which can be synthesized from this compound precursors, have been investigated for their anti-HIV activity. In one study, a series of 3-benzoylbenzofurans and their corresponding pyrazole derivatives were evaluated against different HIV strains. rsc.org

The 3-benzoylbenzofuran 4b , a (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran, was identified as a potent inhibitor with IC₅₀ values of 0.49 ± 0.11 µM against the Q23 strain and 0.12 ± 0.05 µM against the CAP210 strain. rsc.org Interestingly, while derivatization to pyrazoles did not consistently improve activity, the pyrazole derivative 5f also showed significant potency. rsc.org These findings indicate that the benzofuranone scaffold is a viable starting point for the design of novel anti-HIV agents. rsc.org

Table 3: Anti-HIV Activity of this compound Derivatives

| Compound | Derivative Type | HIV Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4b | 3-Benzoylbenzofuran | Q23, CAP210 | 0.49 ± 0.11 µM, 0.12 ± 0.05 µM | rsc.org |

| 5f | Pyrazole derivative of 3-benzoylbenzofuran | Q23 | 0.39 ± 0.13 µM | rsc.org |

| 3g | 3-Benzoylbenzofuran | Q23 | 3.90 ± 1.63 µM | rsc.org |

Herbicidal Lead Compounds

Beyond medicinal applications, derivatives of this compound have also shown potential in agriculture as herbicides. A series of 4-hydroxyaurones were synthesized and evaluated for their herbicidal activities against various plant species. clockss.org

One compound, (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one (4m) , demonstrated a significant post-emergence inhibitory activity of 74.5% against Amaranthus retroflexus L., which was higher than the commercial herbicide acetochlor. clockss.org This finding suggests that compound 4m could serve as a new lead for the development of effective post-emergence herbicides. clockss.org

Table 4: Herbicidal Activity of a this compound Derivative

| Compound | Derivative Type | Target Plant | Inhibitory Activity (%) | Reference |

|---|---|---|---|---|

| (Z)-4-hydroxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one (4m) | 4-Hydroxyaurone | Amaranthus retroflexus L. | 74.5 | clockss.org |

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein's active site.

While direct docking studies on 4-Hydroxybenzofuran-3(2H)-one are not extensively detailed in the provided research, comprehensive analyses have been conducted on its derivatives, revealing key interaction patterns with various protein targets.

Studies on a series of 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles identified the microbial enzyme N-myristoyltransferase (NMT) as a potential target through molecular docking. Current time information in Berlin, DE. This enzyme is crucial for the viability of certain fungi and protozoa, making it an attractive target for antimicrobial agents.

In a different therapeutic area, a derivative, (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one , was investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. Docking simulations performed with AutoDock Vina software were used to evaluate the molecular binding and identify the most stable ligand-protein complex based on binding affinity. Similarly, derivatives like (Z)-2-(3,4-dimethoxybenzylidene)-5-chloro-6-hydroxybenzofuran-3(2H)-one have been docked into the binding site of Hsp90, a chaperone protein implicated in cancer.

The binding mode of related structures, such as 4-hydroxy benzylidene anabaseine (B15009) compounds , has been analyzed in complex with acetylcholine-binding proteins (AChBPs), which are structural homologs of nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies revealed that a hydroxyl group can act as a hydrogen-bond donor, significantly contributing to binding affinity. For instance, the OH group of a ligand was observed to donate a hydrogen bond to residues like Tyr-164 in the binding site of the Bulinus truncatus protein (BtAChBP).

Molecular docking simulations also provide quantitative predictions of binding affinity, which often correlate with inhibitory activity. These predictions help in prioritizing compounds for synthesis and biological testing.

For the derivative (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one , a binding energy of -8.0 kJ/mol was calculated for its interaction with the COVID-19 main protease (PDB ID: 6LU7), indicating favorable binding.